molecular formula C18H22N2O2 B5686236 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide

2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide

Cat. No. B5686236
M. Wt: 298.4 g/mol
InChI Key: KCNNFEUGXNNICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide, also known as DMAA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure, which gives it a range of biochemical and physiological effects that make it an interesting subject of study.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to act as a central nervous system stimulant. 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide is thought to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various cognitive functions such as attention and memory.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide has a range of biochemical and physiological effects that make it an interesting subject of study. Some of the most notable effects of 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide include increased heart rate, increased blood pressure, and increased metabolic rate. 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide has also been shown to have potential as a fat burner and appetite suppressant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide in scientific research is its unique chemical structure, which gives it a range of biochemical and physiological effects that make it an interesting subject of study. However, there are also some limitations to using 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide in lab experiments, including the potential for toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are many potential future directions for research on 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide. Some possible areas of study include further investigation of its mechanism of action, exploration of its potential use in the treatment of neurological disorders, and examination of its potential as a cognitive enhancer in healthy individuals. Additionally, more research is needed to fully understand the potential risks and benefits of using 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide in scientific research.

Synthesis Methods

2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methylbenzaldehyde with dimethylamine to form the intermediate 4-(dimethylamino)benzaldehyde. This intermediate is then reacted with 4-hydroxybenzylamine to form the final product, 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide.

Scientific Research Applications

2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide is in the field of neuroscience, where it has been shown to have potential as a cognitive enhancer. 2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-4-8-15(9-5-13)17(20(2)3)18(22)19-12-14-6-10-16(21)11-7-14/h4-11,17,21H,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNNFEUGXNNICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-N-(4-hydroxybenzyl)-2-(4-methylphenyl)acetamide

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